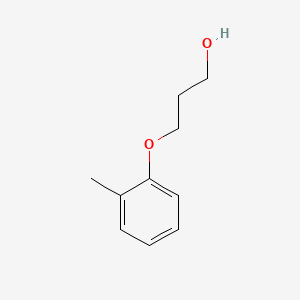![molecular formula C12H17BrN2 B3143408 1-[(3-Bromo-5-methylphenyl)methyl]piperazine CAS No. 523980-95-2](/img/structure/B3143408.png)
1-[(3-Bromo-5-methylphenyl)methyl]piperazine
Descripción general
Descripción
The compound “1-[(3-Bromo-5-methylphenyl)methyl]piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-bromo-5-methylphenylmethyl halide with piperazine under suitable conditions . The exact conditions would depend on various factors including the specific halide used and the desired yield and purity.Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring attached to a 3-bromo-5-methylphenylmethyl group. The bromine atom would be located on the third carbon of the phenyl ring, and the methyl group would be on the fifth carbon .Chemical Reactions Analysis
As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. These could include substitution reactions at the bromine site, or reactions involving the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Therapeutic Potential and Medicinal Chemistry
Piperazine and its derivatives have been recognized for their substantial therapeutic potential, covering a range of applications from central nervous system agents to anticancer, cardio-protective, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. Their ability to serve as building blocks for drug discovery is attributed to the flexibility in modifying the substitution pattern on the piperazine nucleus, which significantly influences the medicinal potential of the resultant molecules. The comprehensive exploration of piperazine-based molecules reflects their broad potential and their emergence as a successful pharmacophore in drug discovery (Rathi et al., 2016).
Antimicrobial and Antitubercular Applications
A notable focus has been on the anti-mycobacterial properties of piperazine derivatives, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Piperazine's role as a vital building block in the structural framework of potent anti-TB molecules has been highlighted, with emphasis on the design, rationale, and structure-activity relationship (SAR) of these compounds. This focus aims to aid medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Role in Drug Metabolism
The metabolism and disposition of arylpiperazine derivatives, which have clinical applications mainly in treating depression, psychosis, or anxiety, have been investigated. Studies detail the N-dealkylation pathways to form 1-aryl-piperazines, shedding light on the metabolic transformations these compounds undergo. Understanding these metabolic pathways is crucial for comprehending the pharmacological actions and potential side effects of arylpiperazine derivatives (Caccia, 2007).
Pharmacological and Biological Activities
The review of piperazine and its derivatives extends to a wide range of biological activities, including antimicrobial, antitubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory activities. The modifications in the piperazine moiety have been shown to enhance efficacy, potency, and reduce toxicity, demonstrating the versatility and significant biological potential of piperazine derivatives in pharmacology (Verma & Kumar, 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-bromo-5-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-10-6-11(8-12(13)7-10)9-15-4-2-14-3-5-15/h6-8,14H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQYALKAFWJFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromo-5-methylphenyl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



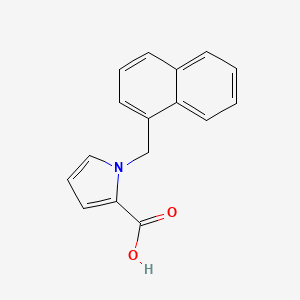
![N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride](/img/structure/B3143340.png)
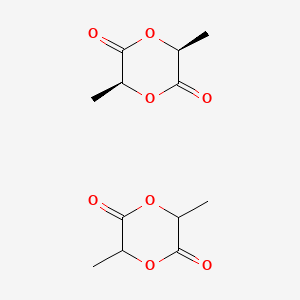
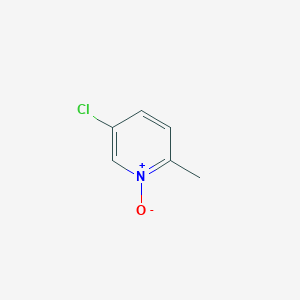
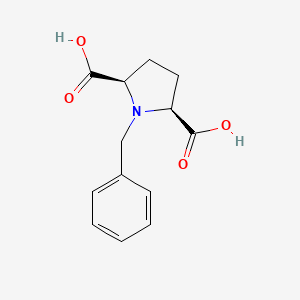


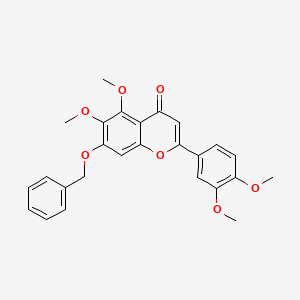
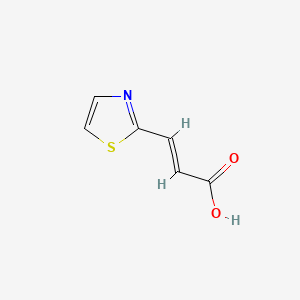
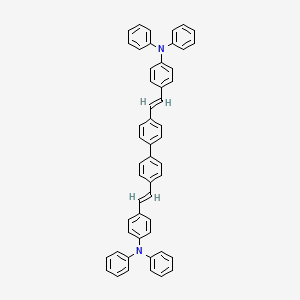
![1-[(5-Bromothien-2-yl)methyl]piperazine](/img/structure/B3143412.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3143420.png)
